
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the hexanoate chain. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine.
Introduction of Fluorine Atoms: The difluorohexanoate moiety is introduced through a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The final step involves the esterification of the protected amino acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid.
Substitution Reactions: The fluorine atoms on the hexanoate chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Diethylaminosulfur Trifluoride:
Sulfuric Acid: Used as a catalyst in esterification reactions.
Major Products Formed
Amino Acids: Upon deprotection and hydrolysis, the compound yields amino acids with difluorohexanoate side chains.
Fluorinated Derivatives:
科学研究应用
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals, especially those targeting enzymes and receptors.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the production of fluorinated compounds with enhanced stability and bioavailability.
作用机制
The mechanism of action of Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate involves its interaction with biological molecules through its amino and ester functional groups. The Boc protecting group ensures selective reactions, while the fluorine atoms enhance the compound’s stability and reactivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Ethyl (S)-2-(Fmoc-amino)-5,5-difluorohexanoate: Similar structure but with a different protecting group (Fmoc) which is cleaved under basic conditions.
Ethyl (S)-2-(Boc-amino)-5,5-dichlorohexanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and stability.
Uniqueness
Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability. The Boc protecting group allows for selective reactions, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C13H23F2NO4 |
|---|---|
分子量 |
295.32 g/mol |
IUPAC 名称 |
ethyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C13H23F2NO4/c1-6-19-10(17)9(7-8-13(5,14)15)16-11(18)20-12(2,3)4/h9H,6-8H2,1-5H3,(H,16,18) |
InChI 键 |
ADEZIMANHJHPRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC(C)(F)F)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
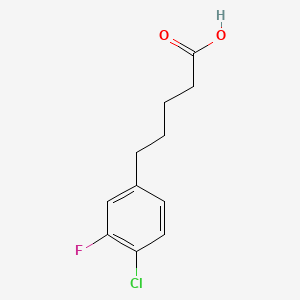
![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)
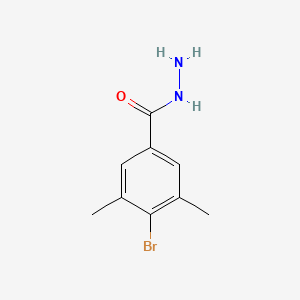
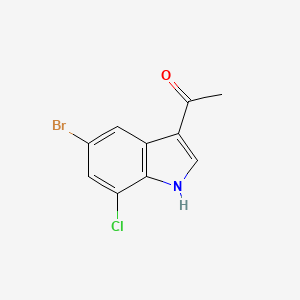




![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
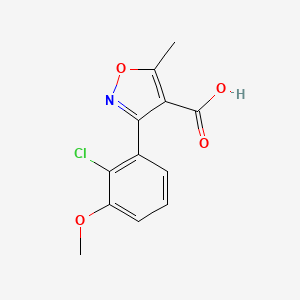

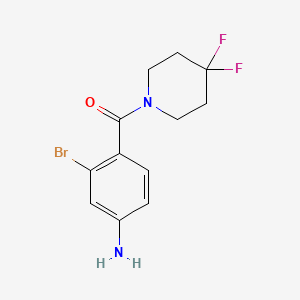
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
